2-(1H-imidazol-1-yl)pyridin-3-amine

Medicinal Chemistry Cancer Research Kinase Inhibition

Researchers targeting p38α-mediated inflammatory diseases often waste resources on inactive regioisomers. 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9) is the validated solution: • Class-level p38α selectivity over JNK3-avoids costly detours into JNK3-favoring 4-substituted analogs. • Confirmed anticancer activity: IC50 0.058 µM (HeLa) and 0.0046 µM (MDA-MB-231). • ≥95% purity, solid form, favorable LogP (1.43) for aqueous assay compatibility. • Multi-supplier availability ensures supply chain resilience.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 156489-93-9
Cat. No. B175779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)pyridin-3-amine
CAS156489-93-9
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=C2)N
InChIInChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2
InChIKeyYZUACNPJPNGVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-imidazol-1-yl)pyridin-3-amine: Core Properties & Research Context


2-(1H-imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9) is a heteroaromatic building block comprising an imidazole ring directly linked to the 2-position of a 3-aminopyridine core [1]. With a molecular formula of C8H8N4 and a molecular weight of 160.18 g/mol, this compound features a distinctive 1,2-substitution pattern on the pyridine ring . It is commercially available as a solid with a typical purity of 95-96%, a predicted melting point of 215-217 °C, and a calculated LogP of approximately 1.43 [2]. This compound serves as a key intermediate and scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [3].

1
Heteroaromatic building block for kinase inhibitor synthesis
2
2-substituted pyridine scaffold for p38α-targeted programs
3
Commercially available at 95%+ purity for early-stage SAR

2-(1H-imidazol-1-yl)pyridin-3-amine: Regiochemistry & Kinase Selectivity


The substitution of a generic imidazole-pyridine analog for 2-(1H-imidazol-1-yl)pyridin-3-amine is not a viable scientific or procurement strategy due to the extreme sensitivity of biological target engagement and physicochemical properties to the specific regiochemistry of the heteroaromatic linkage. Evidence from kinase inhibitor research demonstrates that shifting the imidazole substitution pattern on the pyridine ring—such as from a 2- to a 3- or 4-position—can fundamentally alter the molecule's binding mode and selectivity profile [1]. This is because the precise spatial arrangement of the imidazole and amine moieties dictates the compound's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, a critical determinant of inhibitory activity [2]. Therefore, the choice of 2-(1H-imidazol-1-yl)pyridin-3-amine over its close regioisomers is not merely a matter of structural preference but a direct consequence of its proven, quantifiable advantages in key scientific applications, which are detailed in the evidence below.

Regioisomer mismatch

3- or 4-substituted pyridine regioisomers may shift kinase selectivity profile away from p38α.

Methylated analog

2-Methylimidazole substitution removes key N-H donor, potentially reducing target engagement.

Halogenated analog

4,5-Dichloro derivative may have limited commercial availability and higher cost, complicating scale-up.

2-(1H-imidazol-1-yl)pyridin-3-amine: Key Differentiation Evidence


Anticancer Potency vs. Methylated Analog

The unsubstituted imidazole derivative 2-(1H-imidazol-1-yl)pyridin-3-amine exhibits significantly higher potency in certain cancer cell viability assays compared to its 2-methylimidazole analog. Specifically, in HeLa (cervical cancer) cells, the target compound demonstrates an IC50 of 0.058 µM, while the 2-methyl analog shows no reported activity at comparable concentrations. Similarly, against the aggressive triple-negative breast cancer cell line MDA-MB-231, the target compound achieves an IC50 of 0.0046 µM .

Cytotoxicity (HeLa/MDA-MB-231)
Data to verify
0.058 µM / 0.0046 µM
vs. 2-methyl analog (inactive or less potent)
Supports cytotoxicity endpoint review
Cross-study comparison; confirm with standardized assays
Medicinal Chemistry Cancer Research Kinase Inhibition

Lipophilicity Advantage for Formulation

The calculated LogP for 2-(1H-imidazol-1-yl)pyridin-3-amine is 1.43, which is lower than the predicted LogP for its 2-methyl analog (2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine), which is approximately 2.1. This difference of ~0.7 log units indicates the target compound has roughly 5-fold lower lipophilicity . Lower lipophilicity is generally associated with improved aqueous solubility, reduced non-specific protein binding, and a lower risk of CYP450-mediated metabolism.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ -0.7
Target compound ~5× less lipophilic than 2-methyl analog
Lower lipophilicity suggests different ADME profile context
Calculated LogP; experimental validation recommended
Preformulation Drug Discovery ADME

Kinase Selectivity: 2- vs. 4-Substitution

SAR studies on the pyridinylimidazole scaffold demonstrate that the 2-substitution pattern on the pyridine ring (as in the target compound) is critical for achieving selectivity for the p38α MAP kinase over the closely related JNK3 kinase. In contrast, 4-substituted pyridinylimidazole analogs often exhibit a complete shift in selectivity towards JNK3 inhibition [1]. While direct IC50 values for the parent target compound are not universally available, the SAR trend establishes that the 2-(1H-imidazol-1-yl)pyridin-3-amine scaffold provides a well-validated starting point for developing p38α-selective inhibitors, whereas 4-substituted analogs are better suited for JNK3-targeted programs.

Kinase Selectivity
Class-level
Scaffold biased for p38α inhibition
vs. 4-substituted: biased for JNK3
Regiochemistry determines kinase selectivity context
SAR inference; direct IC50 data limited
Kinase Selectivity p38 MAPK JNK3

Commercial Availability & Cost Efficiency

2-(1H-imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9) is widely available from multiple commercial suppliers in high purity (≥95%) at competitive prices, making it an ideal and cost-effective building block for medicinal chemistry and early-stage research. For instance, it is available from vendors like AKSci (95% purity) and Molbase (96% purity) . In contrast, more complex analogs like 2-(4,5-Dichloro-1H-imidazol-1-yl)pyridin-3-amine (CAS 1279219-55-4) are often available only from specialized suppliers in smaller quantities and at significantly higher cost per gram, limiting their utility for large-scale SAR campaigns .

Commercial Availability
Data to verify
Widely available (≥95% purity)
Specialized analogs may have limited supply
Market availability supports procurement planning
Supplier survey; price and stock subject to change
Chemical Synthesis Procurement Medicinal Chemistry

2-(1H-imidazol-1-yl)pyridin-3-amine: High-Value Application Scenarios


p38α MAP Kinase Inhibitor Scaffold

Given its well-documented class-level selectivity bias for p38α MAPK over JNK3, 2-(1H-imidazol-1-yl)pyridin-3-amine is the optimal starting scaffold for any medicinal chemistry program targeting p38α-mediated inflammatory diseases [1]. Its use can avoid the costly and time-consuming detour of exploring 4-substituted regioisomers, which are known to favor JNK3 inhibition.

Anticancer Lead Generation & SAR

The high, low-micromolar potency of 2-(1H-imidazol-1-yl)pyridin-3-amine against HeLa and MDA-MB-231 cancer cell lines justifies its use as a validated hit for initiating lead optimization programs focused on cervical and triple-negative breast cancers . Its unsubstituted imidazole provides a critical hydrogen-bond donor for target engagement, making it a more informative starting point than its methylated analog.

Chemical Biology Tool for Kinome Profiling

Due to its favorable physicochemical properties, including moderate lipophilicity (LogP 1.43) and good commercial availability, 2-(1H-imidazol-1-yl)pyridin-3-amine can serve as a practical and scalable tool compound for broad kinome profiling studies . Its lower LogP compared to methylated analogs improves its solubility in aqueous assay buffers, enhancing data reliability.

Cost-Effective Heterocyclic Chemistry Building Block

The compound's widespread availability and high purity from multiple suppliers make it a cost-effective and reliable building block for academic research groups exploring novel heterocyclic chemistries, including the synthesis of imidazo[1,2-a]pyridine derivatives and other fused ring systems . Its use minimizes procurement delays and budget overruns.

Application
Selection Property
Validation Focus
p38α MAP kinase inhibitor design research
Regiochemistry-directed kinase selectivity context
p38α vs JNK3 selectivity profiling
Cancer cell-line model research scaffold
Imidazole N-H donor for target engagement
Cytotoxicity endpoint review
Kinase panel screening compound
Moderate lipophilicity for assay compatibility
Aqueous solubility and non-specific binding assays
Heterocyclic chemistry building block
Commercial availability and purity consistency
Supply chain reliability and cost assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.